molecular formula C18H15N5 B11206582 1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11206582
M. Wt: 301.3 g/mol
InChI Key: JXZRDPRXHRKDLF-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the pyrazolopyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This unique structural feature can enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

1-(4-methylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N5/c1-13-7-9-15(10-8-13)23-18-16(11-21-23)17(19-12-20-18)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22)

InChI Key

JXZRDPRXHRKDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4

Origin of Product

United States

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